Fgfr2-IN-2

Description

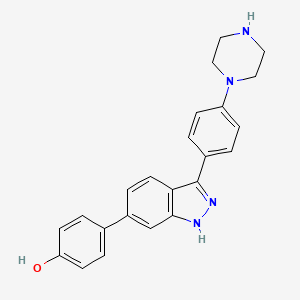

Structure

3D Structure

Properties

Molecular Formula |

C23H22N4O |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-[3-(4-piperazin-1-ylphenyl)-1H-indazol-6-yl]phenol |

InChI |

InChI=1S/C23H22N4O/c28-20-8-3-16(4-9-20)18-5-10-21-22(15-18)25-26-23(21)17-1-6-19(7-2-17)27-13-11-24-12-14-27/h1-10,15,24,28H,11-14H2,(H,25,26) |

InChI Key |

OYKIIJTXTXJYKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NNC4=C3C=CC(=C4)C5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr2-IN-2: A Technical Guide to Synthesis, Purification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Fgfr2-IN-2: A Generalized Approach

The synthesis of potent and selective kinase inhibitors like Fgfr2-IN-2 typically involves multi-step organic synthesis. While the exact route for Fgfr2-IN-2 is proprietary, the synthesis of similar FGFR2 inhibitors often involves the coupling of heterocyclic core structures. For instance, the synthesis of a selective FGFR2 degrader involved coupling a pan-FGFR inhibitor, Erdafitinib, with a Cereblon (CRBN) E3 ligase ligand.[1] This modular approach allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

A general synthetic workflow for a kinase inhibitor might include:

-

Scaffold Synthesis: Construction of the core heterocyclic scaffold, which often serves as the ATP-competitive binding motif.

-

Functionalization: Introduction of various functional groups to the core scaffold to enhance binding affinity and selectivity for the target kinase.

-

Linker Chemistry (if applicable): For molecules like PROTACs (Proteolysis Targeting Chimeras), this involves the synthesis and attachment of a linker to connect the kinase-binding moiety to an E3 ligase ligand.

-

Final Assembly: The final synthetic steps to assemble the complete molecule.

Purification of Small Molecule Inhibitors

The purification of the final compound is a critical step to ensure high purity for biological assays and potential therapeutic use. Common purification techniques for small molecules like Fgfr2-IN-2 include:

-

Chromatography:

-

Flash Column Chromatography: A primary method for purifying reaction mixtures based on the differential adsorption of compounds to a stationary phase (e.g., silica gel).

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical and preparative-scale purification. Reverse-phase HPLC is commonly employed for purifying small organic molecules.

-

-

Crystallization: A technique to obtain highly pure crystalline solids from a solution.

-

Extraction: Liquid-liquid extraction is often used to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases.

Quantitative Data for FGFR Inhibitors

The potency of Fgfr2-IN-2 and other FGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound | Target(s) | IC50 (nM) | Reference |

| Fgfr2-IN-2 | FGFR1 | 7.3 | [2] |

| FGFR2 | 4.3 | [2] | |

| FGFR3 | 7.6 | [2] | |

| FGFR4 | 11 | [2] | |

| N5 (FGFR2 degrader) | FGFR2 | 0.08 | [1] |

| Compound 28e (FGFR2-selective degrader) | FGFR2 | 0.121 (for V564F mutant) | [3] |

The FGFR2 Signaling Pathway

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and angiogenesis.[4][5][6] Dysregulation of the FGFR2 signaling pathway is implicated in numerous developmental syndromes and cancers.[4]

Mechanism of Activation:

The activation of FGFR2 is initiated by the binding of a fibroblast growth factor (FGF) ligand and heparan sulfate proteoglycans (HSPGs) to the extracellular domain of the receptor.[7][8] This binding induces receptor dimerization, leading to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[7][8]

Downstream Signaling Cascades:

The phosphorylated tyrosine residues serve as docking sites for various signaling proteins, which in turn activate several downstream pathways:[5][7][9][10]

-

RAS-MAPK Pathway: The recruitment of FRS2 (FGFR substrate 2) and GRB2/SOS complex activates RAS, which subsequently triggers the MAP kinase cascade (RAF-MEK-ERK). This pathway is primarily involved in cell proliferation and differentiation.[5][9][10]

-

PI3K-AKT Pathway: FRS2 also recruits the p85 subunit of PI3K, leading to the activation of AKT. The PI3K-AKT pathway is a key regulator of cell survival and apoptosis.[5][9][10]

-

PLCγ Pathway: Activated FGFR2 can also directly bind and activate phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG. This pathway is involved in cell motility and calcium signaling.[5][7][9]

-

STAT Pathway: FGFR2 activation can also lead to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.[9][10]

Below is a diagram illustrating the core components of the FGFR2 signaling pathway.

References

- 1. Synthesis and identification of a selective FGFR2 degrader with potent antiproliferative effects in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oncogenic activation revealed by FGFR2 genetic alterations in intrahepatic cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of a novel FGFR2-selective degrader to overcome resistance of the FGFR2V564F gatekeeper mutation based on a pan-FGFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling by FGFR2 | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

Fgfr2-IN-2: A Comprehensive Technical Guide to its Binding Affinity for the FGFR2 Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of Fgfr2-IN-2 to the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase domain. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of Fgfr2-IN-2 for the FGFR2 kinase domain is a critical parameter in assessing its potential as a therapeutic agent. The most common metric used to quantify the efficacy of an inhibitor is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (nM) |

| Fgfr2-IN-2 | FGFR2 Kinase Domain | 4.3 |

This low nanomolar IC50 value indicates that Fgfr2-IN-2 is a potent inhibitor of FGFR2 kinase activity.

Mechanism of Action

Fgfr2-IN-2 is a small molecule inhibitor that targets the ATP-binding site of the FGFR2 kinase domain.[1][2][3] By competitively binding to this site, it prevents the endogenous ATP from binding, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of signal transduction ultimately interferes with cell proliferation, survival, and other processes that are often dysregulated in cancer.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like Fgfr2-IN-2 against the FGFR2 kinase domain is typically achieved through various biochemical and cellular assays. Below are detailed methodologies for commonly employed experiments.

FGFR2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the purified FGFR2 kinase domain.

Objective: To determine the IC50 value of Fgfr2-IN-2 for the FGFR2 kinase.

Materials:

-

Recombinant human FGFR2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM DTT)

-

Fgfr2-IN-2 (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: A serial dilution of Fgfr2-IN-2 is prepared in DMSO and then diluted in kinase buffer.

-

Reaction Setup: The kinase reaction is typically performed in a 96-well or 384-well plate. The following components are added to each well:

-

Fgfr2-IN-2 dilution or DMSO (for control)

-

Recombinant FGFR2 kinase

-

A mixture of the peptide substrate and ATP to initiate the reaction.

-

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods:

-

Luminescence-based (e.g., ADP-Glo™): This method measures the amount of ADP produced during the kinase reaction. A detection reagent is added to convert ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal that is proportional to kinase activity.[4][5]

-

Fluorescence Resonance Energy Transfer (FRET) (e.g., LanthaScreen™): This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by the inhibitor. A decrease in the FRET signal indicates inhibition.[6]

-

-

Data Analysis: The luminescence or fluorescence data is plotted against the inhibitor concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.

Visualizations

FGFR2 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the FGFR2 receptor. Fgfr2-IN-2 acts by inhibiting the initial phosphorylation event at the kinase domain, thereby blocking all subsequent downstream signaling.

Caption: Simplified overview of the major FGFR2 signaling pathways.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor in a biochemical kinase assay.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Fgfr2-IN-2: A Technical Guide to its Effect on FGFR2 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR2 signaling is implicated in various cancers, making it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of Fgfr2-IN-2, a selective inhibitor of FGFR2, and its impact on the downstream signaling cascades. This document details the quantitative inhibitory activity of Fgfr2-IN-2, comprehensive experimental protocols for its characterization, and visual representations of the pertinent signaling pathways.

Fgfr2-IN-2: A Selective FGFR2 Inhibitor

Fgfr2-IN-2 (also referred to as Compound 38) has been identified as a selective inhibitor of FGFR2. Its potency and selectivity have been characterized through biochemical assays, providing quantitative measures of its inhibitory activity against various FGFR family members.

Data Presentation: Inhibitory Activity of Fgfr2-IN-2

The inhibitory activity of Fgfr2-IN-2 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Target Kinase | IC50 (nM) | Fold Selectivity (FGFR1/FGFR2) | Fold Selectivity (FGFR3/FGFR2) |

| FGFR1 | 389 | 13.4 | - |

| FGFR2 | 29 | - | - |

| FGFR3 | 758 | - | 26.1 |

Table 1: Biochemical IC50 values of Fgfr2-IN-2 against FGFR family kinases. Data sourced from a study on the de novo design and development of selective FGFR2 inhibitors[1].

FGFR2 Downstream Signaling Pathways

Upon activation by fibroblast growth factors (FGFs), FGFR2 undergoes dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. The primary downstream pathways activated by FGFR2 include the Ras-MAPK/ERK pathway, the PI3K-AKT pathway, and the PLCγ pathway. These pathways collectively regulate fundamental cellular processes such as proliferation, survival, and motility.

Visualizing FGFR2 Signaling and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical FGFR2 signaling pathways and the mechanism of inhibition by Fgfr2-IN-2.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of Fgfr2-IN-2 on FGFR2 signaling.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a method to determine the in vitro potency of Fgfr2-IN-2 against FGFR kinases. The LanthaScreen™ Eu Kinase Binding Assay is a common method for this purpose.[2]

Objective: To quantify the IC50 value of Fgfr2-IN-2 for FGFR1, FGFR2, and FGFR3.

Materials:

-

Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Kinase Tracer.

-

Fgfr2-IN-2 (Compound 38).

-

Kinase Buffer.

-

384-well microplates.

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Compound Preparation: Prepare a serial dilution of Fgfr2-IN-2 in DMSO, followed by a further dilution in kinase buffer to achieve the desired final concentrations.

-

Kinase/Antibody Mixture Preparation: Prepare a solution containing the respective FGFR kinase and the Eu-anti-GST antibody in kinase buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted Fgfr2-IN-2 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of Fgfr2-IN-2 on the phosphorylation status of key downstream signaling proteins (e.g., ERK and AKT) in a cellular context.

Objective: To determine the ability of Fgfr2-IN-2 to inhibit FGF-induced phosphorylation of ERK and AKT in a relevant cancer cell line.

Materials:

-

Cancer cell line with known FGFR2 amplification or dependency (e.g., SUM52).

-

Cell culture medium and supplements.

-

Fgfr2-IN-2 (Compound 38).

-

FGF ligand (e.g., FGF2).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-FGFR2, anti-FGFR2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for Western blots.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of Fgfr2-IN-2 or DMSO for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of FGF ligand for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Cell Viability Assay

This protocol is used to evaluate the effect of Fgfr2-IN-2 on the proliferation and viability of cancer cells.

Objective: To determine the concentration-dependent effect of Fgfr2-IN-2 on the viability of an FGFR2-dependent cell line.

Materials:

-

Cancer cell line with known FGFR2 amplification or dependency.

-

Cell culture medium and supplements.

-

Fgfr2-IN-2 (Compound 38).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).

-

Plate reader capable of measuring luminescence or absorbance.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Fgfr2-IN-2 or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

Fgfr2-IN-2 is a valuable research tool for investigating the role of FGFR2 in normal physiology and disease. Its selectivity for FGFR2 over other FGFR family members allows for the specific interrogation of FGFR2-mediated signaling pathways. The experimental protocols provided in this guide offer a robust framework for characterizing the biochemical and cellular effects of Fgfr2-IN-2, thereby facilitating further research into the therapeutic potential of targeting FGFR2 in various pathological conditions. The provided diagrams offer a clear visual reference for the complex signaling networks involved. This comprehensive technical guide serves as a foundational resource for researchers and drug development professionals working in the field of FGFR signaling and cancer therapeutics.

References

In Vitro Characterization of Fgfr2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Fgfr2-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details the biochemical and cellular activities of the compound, presents quantitative data in a structured format, and offers detailed experimental protocols for key assays. Visual diagrams are included to illustrate signaling pathways and experimental workflows, aiding in the comprehension of the inhibitor's mechanism of action and characterization process.

Introduction to FGFR2 and Fgfr2-IN-2

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling, through mutations, gene amplification, or translocations, is implicated in the pathogenesis of various cancers.[2] Fgfr2-IN-2 is a small molecule inhibitor designed to target the kinase activity of FGFR2, thereby blocking its downstream signaling and inhibiting the growth of FGFR2-dependent tumors.

Biochemical Activity of Fgfr2-IN-2

The primary mechanism of action of Fgfr2-IN-2 is the direct inhibition of the FGFR2 kinase domain. The potency of this inhibition is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Biochemical Potency of Fgfr2-IN-2 Against FGFR Family Kinases

| Kinase | IC50 (nM) |

| FGFR1 | 7.3 |

| FGFR2 | 4.3 |

| FGFR3 | 7.6 |

| FGFR4 | 11 |

Data sourced from MedchemExpress.[3]

Cellular Activity of Fgfr2-IN-2

The inhibitory effect of Fgfr2-IN-2 on FGFR2 signaling within a cellular context is a critical aspect of its characterization. Cellular assays are employed to determine the compound's ability to penetrate cell membranes and inhibit the autophosphorylation of FGFR2, a key step in the activation of downstream signaling pathways.

Table 2: Cellular Activity of Fgfr2-IN-2

| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) |

| NCI-H716 (FGFR2 amplified) | Cell Viability | ATP levels (CellTiter-Glo) | Data not publicly available |

| SNU-16 (FGFR2 amplified) | p-FGFR2 Inhibition | Western Blot or ELISA | Data not publicly available |

Note: Specific cellular IC50 values for Fgfr2-IN-2 are not currently in the public domain. The table represents typical assays used to determine cellular potency for FGFR2 inhibitors.

Signaling Pathway and Mechanism of Action

FGFR2 activation initiates a cascade of intracellular signaling events that drive cell proliferation and survival. Fgfr2-IN-2 acts by blocking the initial phosphorylation event, thereby inhibiting these downstream pathways.

Experimental Protocols

The following are representative, detailed protocols for the in vitro characterization of an FGFR2 inhibitor like Fgfr2-IN-2.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human FGFR2 enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

Fgfr2-IN-2 (or other test inhibitor)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[4]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of Fgfr2-IN-2 in kinase buffer with 1% DMSO.

-

In a 384-well plate, add 1 µL of the inhibitor dilution (or 1% DMSO for control).[4]

-

Add 2 µL of FGFR2 enzyme solution (e.g., 3 ng/well) to each well.[4]

-

Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 mg/mL Poly(Glu,Tyr)) to initiate the reaction.[4]

-

Incubate the plate at room temperature for 60 minutes.[4]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

-

Incubate for 40 minutes at room temperature.[4]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

-

Incubate for 30 minutes at room temperature.[4]

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular FGFR2 Autophosphorylation Assay (Cell-Based ELISA)

This assay quantifies the level of phosphorylated FGFR2 in cells treated with an inhibitor.

Materials:

-

FGFR2-amplified cell line (e.g., SNU-16 or NCI-H716)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fgfr2-IN-2

-

Serum-free medium

-

FGF ligand (e.g., FGF2)

-

Cell-Based ELISA Kit for Phospho-FGFR2 (e.g., from Assay Biotechnology or similar)

-

96-well tissue culture plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 16-24 hours.

-

Prepare serial dilutions of Fgfr2-IN-2 in serum-free medium.

-

Pre-treat the cells with the inhibitor dilutions for 2 hours.

-

Stimulate the cells with a pre-determined concentration of FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.

-

Immediately fix the cells with the fixing solution provided in the ELISA kit.

-

Wash the cells and block with the provided blocking buffer.

-

Incubate with a primary antibody specific for phosphorylated FGFR2 (p-FGFR2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash and add a TMB substrate.

-

Stop the reaction with the stop solution and read the absorbance at 450 nm.

-

Normalize the p-FGFR2 signal to total protein content or cell number and calculate the IC50 value.

References

- 1. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007136465A3 - Compositions and methods for fgf receptor kinases inhibitors - Google Patents [patents.google.com]

- 4. Methods of treating cancer with an FGFR inhibitor - Patent US-11628162-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Studying FGFR2 Biology with Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling is implicated in the pathogenesis of numerous cancers, making it a key target for therapeutic intervention. Small molecule inhibitors are invaluable tools for dissecting the biological functions of FGFR2 and for the development of novel cancer therapies.

This guide initially aimed to provide an in-depth technical overview of Fgfr2-IN-2 , a selective FGFR2 inhibitor. However, while Fgfr2-IN-2 is commercially available and exhibits selectivity for FGFR2, publicly accessible data regarding its comprehensive biological characterization and detailed experimental applications are limited.

To provide a thorough and practical resource, this guide will introduce the known properties of Fgfr2-IN-2 and then expand its scope to feature AZD4547 , a well-characterized and extensively documented selective FGFR inhibitor. By using AZD4547 as a primary example, we can provide detailed experimental protocols and a wealth of quantitative data, thereby offering a robust blueprint for studying FGFR2 biology with selective inhibitors.

Featured Inhibitor: Fgfr2-IN-2

Fgfr2-IN-2 (also known as Compound 38) is identified as a selective inhibitor of FGFR2. While detailed studies are not widely published, the following inhibitory activity has been reported:

| Target | IC50 (nM) |

| FGFR1 | 389[2] |

| FGFR2 | 29 [2] |

| FGFR3 | 758[2] |

Chemical Properties of Fgfr2-IN-2:

| Property | Value |

| Molecular Formula | C23H22N4O[2] |

| Molecular Weight | 370.45 g/mol [2] |

| CAS Number | 2677709-81-6[2] |

The data indicates that Fgfr2-IN-2 possesses a greater than 13-fold selectivity for FGFR2 over FGFR1 and a greater than 26-fold selectivity over FGFR3 in biochemical assays. Further research is required to fully elucidate its mechanism of action, broader kinase selectivity profile, and efficacy in cellular and in vivo models.

A Case Study for Studying FGFR2 Biology: AZD4547

AZD4547 is a potent and selective, orally bioavailable inhibitor of the FGFR family of receptor tyrosine kinases.[3] It has been extensively profiled in preclinical and clinical studies, making it an excellent model compound for this guide.

Mechanism of Action

AZD4547 is an ATP-competitive inhibitor that targets the kinase domain of FGFR1, FGFR2, and FGFR3, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5] This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in FGFR-dependent cancer cells.[4]

Data Presentation: Quantitative Analysis of AZD4547

The following tables summarize the inhibitory activity of AZD4547 from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

| Kinase Target | IC50 (nM) | Reference |

| FGFR1 | 0.2 | [4] |

| FGFR2 | 2.5 | [4] |

| FGFR3 | 1.8 | [4] |

| FGFR4 | 165 | [4] |

| VEGFR2 (KDR) | 24 | [4] |

| IGFR | 581 | [6] |

Table 2: Cellular Activity of AZD4547 in FGFR-Amplified Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | GI50/IC50 (nM) | Reference |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3 | [7] |

| KATOIII | Gastric Cancer | FGFR2 Amplification | 5 | [7] |

| KG1a | Leukemia | FGFR Deregulation | 18-281 | [4] |

| Sum52-PE | Breast Cancer | FGFR Deregulation | 18-281 | [4] |

| KMS11 | Multiple Myeloma | FGFR Deregulation | 18-281 | [4] |

| AN3-CA | Endometrial Cancer | FGFR2 Mutant | 31 (EC50) | [8] |

| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 3 | [9] |

| DMS114 | Lung Cancer | FGFR1 Amplification | 111 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of an FGFR2 inhibitor like AZD4547.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR2.

Protocol:

-

Materials: Recombinant human FGFR2 kinase, a suitable kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT), test inhibitor (e.g., AZD4547), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[10][11]

-

Procedure:

-

Prepare a serial dilution of the test inhibitor in DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).[11]

-

Add 2 µl of recombinant FGFR2 kinase diluted in kinase buffer.

-

Add 2 µl of a mixture of the substrate and ATP to initiate the reaction. The ATP concentration should be at or near the Km for FGFR2.[4][11]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[11]

-

Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured.[11]

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.

Protocol:

-

Materials: FGFR2-dependent cancer cell line (e.g., SNU-16), complete culture medium, 96-well plates, test inhibitor, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo).[12][13][14]

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4 x 10^4 cells/well) and allow them to adhere overnight.[13]

-

Treat the cells with a serial dilution of the test inhibitor or DMSO for a specified duration (e.g., 72 hours).[12]

-

Add the cell viability reagent to each well according to the manufacturer's protocol. For an MTT assay, this involves adding MTT solution and incubating for 1-4 hours, followed by the addition of a solubilization solution.[13][15]

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.

-

Western Blot Analysis of FGFR2 Signaling

This method is used to determine if the inhibitor blocks the phosphorylation of FGFR2 and its downstream signaling proteins.

Protocol:

-

Materials: FGFR2-dependent cell line, serum-free medium, complete medium, test inhibitor, lysis buffer, primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT), and secondary antibodies.

-

Procedure:

-

Plate cells and allow them to adhere.

-

Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 2 hours).[16]

-

Stimulate the cells with a ligand (e.g., FGF2) or serum to activate the FGFR2 pathway, if necessary.

-

Wash the cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

-

Materials: Immunocompromised mice (e.g., nude or SCID), FGFR2-dependent cancer cells (e.g., SNU-16), Matrigel (optional), test inhibitor formulated for oral administration, and vehicle control.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]

-

Administer the test inhibitor (e.g., AZD4547 at 12.5 or 25 mg/kg) or vehicle control orally once daily.[9][17]

-

Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²)/2.[9]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.

-

Mandatory Visualizations

FGFR2 Signaling Pathway

Caption: Simplified FGFR2 signaling pathway upon ligand binding.

Experimental Workflow for Characterizing an FGFR2 Inhibitor

References

- 1. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. glpbio.com [glpbio.com]

- 6. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]

- 7. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor Effects and Mechanisms of AZD4547 on FGFR2-Deregulated Endometrial Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. promega.com [promega.com]

- 11. promega.co.uk [promega.co.uk]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Cell viability assay [bio-protocol.org]

- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo effects of AZD4547, a novel fibroblast growth factor receptor inhibitor, in a mouse model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr2-IN-2: A Selective Chemical Probe for Fibroblast Growth Factor Receptor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fgfr2-IN-2, a selective chemical probe for Fibroblast Growth Factor Receptor 2 (FGFR2). This document summarizes its chemical properties, biological activity, and the experimental protocols utilized for its characterization, serving as a comprehensive resource for researchers investigating FGFR2 signaling and developing novel therapeutics.

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[2][3] Fgfr2-IN-2, also known as Compound 38, has emerged as a valuable tool for studying FGFR2 biology due to its potent and selective inhibitory activity.[4]

Chemical and Physical Properties

Fgfr2-IN-2 is a small molecule inhibitor designed to target the ATP-binding pocket of FGFR2.

| Property | Value |

| Chemical Name | 1-(4-(4-((6-oxo-5,6-dihydropyridin-3-yl)amino)pyrimidin-2-ylamino)phenyl)ethan-1-one |

| Molecular Formula | C21H18N6O2 |

| Molecular Weight | 386.41 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Chemical Structure |

|

Biological Activity

In Vitro Kinase Inhibitory Activity

Fgfr2-IN-2 demonstrates potent and selective inhibition of FGFR2 kinase activity. The half-maximal inhibitory concentrations (IC50) against FGFR family members are summarized below.

| Kinase | IC50 (nM)[4] |

| FGFR1 | 389 |

| FGFR2 | 29 |

| FGFR3 | 758 |

These data highlight the significant selectivity of Fgfr2-IN-2 for FGFR2 over other FGFR family members.

Cellular Activity

Further studies are required to fully characterize the cellular activity of Fgfr2-IN-2, including its ability to inhibit FGFR2 autophosphorylation and downstream signaling pathways in cancer cell lines, as well as its anti-proliferative effects.

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy and pharmacokinetic profile of Fgfr2-IN-2 have not yet been extensively reported in publicly available literature. Such studies are crucial to evaluate its potential as a therapeutic agent.

Signaling Pathways and Experimental Workflows

FGFR2 Signaling Pathway

Activation of FGFR2 by its cognate fibroblast growth factor (FGF) ligands leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.

FGFR2 signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

The inhibitory activity of Fgfr2-IN-2 against FGFR2 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Fgfr2-IN-2 In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of Fgfr2-IN-2, a small molecule inhibitor of the Fibroblast Growth Factor Receptor 2 (FGFR2).

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of the FGFR2 signaling pathway, through mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, including breast, gastric, and cholangiocarcinoma.[2][3] Fgfr2-IN-2 is a potent and selective inhibitor designed to target this pathway, offering a promising avenue for targeted cancer therapy. These protocols detail the in vitro cell-based methods to characterize the activity of Fgfr2-IN-2.

Mechanism of Action

Small molecule inhibitors of FGFR2, like Fgfr2-IN-2, typically function by binding to the ATP-binding pocket of the FGFR2 kinase domain. This competitive inhibition prevents the activation of the receptor, thereby halting downstream signaling cascades critical for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[2] The intended outcome of this inhibition is the induction of apoptosis or cell cycle arrest in cancer cells with aberrant FGFR2 signaling.

Data Presentation

Table 1: In Vitro Efficacy of Fgfr2-IN-2 in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR2 Alteration | IC50 (nM) of Fgfr2-IN-2 |

| SNU-16 | Gastric Cancer | Amplification | Data not available |

| KATO III | Gastric Cancer | Amplification | Data not available |

| NCI-H716 | Colorectal Cancer | Amplification | Data not available |

| SUM-52PE | Breast Cancer | Fusion | Data not available |

Note: Specific IC50 values for Fgfr2-IN-2 are not publicly available and would need to be determined experimentally using the protocols outlined below.

Signaling Pathway Diagram

Caption: FGFR2 Signaling Pathway and the inhibitory action of Fgfr2-IN-2.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Fgfr2-IN-2 by measuring cell viability.

Materials:

-

Cancer cell lines with known FGFR2 alterations (e.g., SNU-16, KATO III)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Fgfr2-IN-2 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Fgfr2-IN-2 in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest Fgfr2-IN-2 concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Fgfr2-IN-2.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 540 nm using a plate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

-

Western Blot Analysis for Pathway Modulation

This protocol is used to assess the effect of Fgfr2-IN-2 on the phosphorylation of key downstream proteins in the FGFR2 signaling pathway.

Materials:

-

Cancer cell lines with FGFR2 alterations

-

6-well plates

-

Fgfr2-IN-2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with Fgfr2-IN-2 at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.

-

Experimental Workflow Diagram

Caption: General workflow for in vitro cell-based assays with Fgfr2-IN-2.

References

Application Notes and Protocols for Fgfr2-IN-2 in FGFR2-Amplified Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Gene amplification of FGFR2 is a known oncogenic driver in various cancers, including a subset of gastric, breast, and cholangiocarcinomas.[2][3] This amplification leads to overexpression and constitutive activation of the FGFR2 protein, resulting in uncontrolled downstream signaling and tumor growth.[4][5] Consequently, FGFR2 has emerged as a promising therapeutic target for cancers harboring this genetic alteration.[2]

Fgfr2-IN-2 is a potent and selective small molecule inhibitor of FGFR2 kinase activity. These application notes provide a comprehensive guide for utilizing Fgfr2-IN-2 in cancer cell lines with FGFR2 amplification. The protocols outlined below are based on established methodologies for characterizing the effects of FGFR inhibitors on cell viability, downstream signaling, and apoptosis. While specific quantitative data for Fgfr2-IN-2 is not yet widely published, the provided data from studies on similar selective FGFR inhibitors, such as PD173074 and AZD4547, offer a valuable reference for expected outcomes.

Mechanism of Action

Fgfr2-IN-2, like other selective FGFR inhibitors, functions by competing with ATP for the binding site in the kinase domain of the FGFR2 protein.[6] This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5][7][8] In FGFR2-amplified cancer cells, this targeted inhibition leads to cell cycle arrest and/or apoptosis.[7]

dot

Caption: FGFR2 Signaling Pathway and Inhibition by Fgfr2-IN-2.

Data Presentation

The following tables summarize the expected efficacy of selective FGFR2 inhibitors in FGFR2-amplified versus non-amplified cancer cell lines. This data is derived from studies using the well-characterized FGFR inhibitor PD173074.

Table 1: Growth Inhibition (IC50) of a Selective FGFR Inhibitor in Gastric Cancer Cell Lines

| Cell Line | FGFR2 Amplification | IC50 (µM) of PD173074 |

| KATOIII | Amplified | 0.01 - 0.07 |

| SNU-16 | Amplified | 0.01 - 0.07 |

| OCUM-2M | Amplified | 0.01 - 0.07 |

| AGS | Non-amplified | 2.6 - 13.2 |

| MKN-74 | Non-amplified | 2.6 - 13.2 |

| NCI-N87 | Non-amplified | 2.6 - 13.2 |

| Data from a study on the FGFR inhibitor PD173074, indicating that FGFR2 amplification confers approximately 100-fold greater sensitivity. |

Table 2: Phenotypic Response to FGFR2 Inhibition in FGFR2-Amplified Gastric Cancer Cell Lines

| Cell Line | Primary Outcome of FGFR2 Inhibition |

| KATOIII | Growth Arrest |

| SNU-16 | Apoptosis |

| OCUM-2M | Apoptosis |

| Observations from studies using a specific small-molecule inhibitor of FGFR2.[4][7] |

Experimental Protocols

dot

Caption: Experimental workflow for evaluating Fgfr2-IN-2.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Fgfr2-IN-2 on cancer cell lines.

Materials:

-

FGFR2-amplified (e.g., KATOIII, SNU-16) and non-amplified cancer cell lines

-

Complete cell culture medium

-

Fgfr2-IN-2 (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Fgfr2-IN-2 in complete medium.

-

Remove the medium from the wells and add 100 µL of the Fgfr2-IN-2 dilutions. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Fgfr2-IN-2.

Western Blot Analysis for Downstream Signaling

This protocol is to assess the effect of Fgfr2-IN-2 on the phosphorylation of FGFR2 and its downstream effectors.

Materials:

-

FGFR2-amplified cancer cell lines

-

6-well plates

-

Fgfr2-IN-2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FGFR2 (Tyr653/654), anti-FGFR2, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Fgfr2-IN-2 for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V Staining)

This protocol is to quantify the induction of apoptosis by Fgfr2-IN-2.

Materials:

-

FGFR2-amplified cancer cell lines (e.g., SNU-16, OCUM-2M)

-

6-well plates

-

Fgfr2-IN-2

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Fgfr2-IN-2 at the desired concentration for 24, 48, and 72 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Logical Relationship of Experimental Design

dot

Caption: Logical flow of the experimental design.

Conclusion

These application notes provide a framework for investigating the utility of Fgfr2-IN-2 in cancer cell lines characterized by FGFR2 amplification. The provided protocols for assessing cell viability, target engagement, and apoptosis are fundamental to characterizing the preclinical efficacy of this targeted inhibitor. The data from analogous FGFR inhibitors strongly suggest that Fgfr2-IN-2 will demonstrate potent and selective activity in this molecularly defined subset of cancers.

References

- 1. Targeting FGFR2 Positive Gastroesophageal Cancer: Current and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FGFR2-amplified gastric cancer cell lines require FGFR2 and Erbb3 signaling for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fgfr2-IN-2 in FGFR2-Dependent Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fgfr2-IN-2, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2), for inducing apoptosis in FGFR2-dependent tumors. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide your research and development efforts.

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, when dysregulated through amplification, mutations, or fusions, can become a potent oncogenic driver in various cancers, including gastric, breast, and cholangiocarcinoma.[1][2] Fgfr2-IN-2 is a selective small molecule inhibitor targeting the kinase activity of FGFR2, thereby offering a promising therapeutic strategy for tumors dependent on this signaling pathway. Inhibition of FGFR2 signaling has been demonstrated to suppress cell proliferation and induce apoptosis in cancer cells with aberrant FGFR2 activation.[1][3]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Fgfr2-IN-2

| Target | IC50 (nM) |

| FGFR2 | 29 |

| FGFR1 | 389 |

| FGFR3 | 758 |

IC50 values represent the concentration of Fgfr2-IN-2 required to inhibit 50% of the kinase activity in a cell-free assay.[1]

Table 2: Cellular Activity of a Representative Selective FGFR2 Inhibitor (RK-019) in FGFR2-Amplified Gastric Cancer Cell Lines

| Cell Line | IC50 (nM) |

| SNU-16 | 3.96 ± 4.4 |

| KATO III | 5.45 ± 5.3 |

IC50 values were determined after 72 hours of treatment using an MTT assay.[1]

Table 3: Apoptosis Induction by a Representative Selective FGFR2 Inhibitor (RK-019) in FGFR2-Amplified Gastric Cancer Cell Lines

| Cell Line | Treatment Concentration | Duration (hours) | Apoptotic Cells (%) |

| SNU-16 | 10 nM | 72 | 45.5 |

| KATO III | 10 nM | 72 | 32.7 |

Apoptosis was quantified by Annexin V-PE/7-AAD dual staining followed by flow cytometry.[1]

Signaling Pathway and Mechanism of Action

FGFR2 activation, upon binding of its cognate fibroblast growth factor (FGF) ligands, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In FGFR2-dependent tumors, constitutive activation of these pathways promotes uncontrolled cell growth and inhibits apoptosis.

Fgfr2-IN-2 selectively binds to the ATP-binding pocket of the FGFR2 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling. The blockade of these pro-survival pathways ultimately leads to cell cycle arrest and induction of apoptosis.

Caption: FGFR2 signaling pathway and the inhibitory action of Fgfr2-IN-2.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Fgfr2-IN-2 on the viability of FGFR2-dependent cancer cells.

Materials:

-

FGFR2-dependent cancer cell lines (e.g., SNU-16, KATO III)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Fgfr2-IN-2 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Fgfr2-IN-2 in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the Fgfr2-IN-2 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Fgfr2-IN-2 using flow cytometry.

Materials:

-

FGFR2-dependent cancer cell lines

-

Fgfr2-IN-2

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of Fgfr2-IN-2 (e.g., 10 nM) and a vehicle control for 72 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of FGFR2 Signaling Pathway

This protocol is for assessing the effect of Fgfr2-IN-2 on the phosphorylation of key proteins in the FGFR2 signaling pathway.

Materials:

-

FGFR2-dependent cancer cell lines

-

Fgfr2-IN-2

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR2, anti-FGFR2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Fgfr2-IN-2 as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Caption: General workflow for evaluating the effects of Fgfr2-IN-2.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated FGFR2 Following Fgfr2-IN-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR2 signaling pathway, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of several cancers.[2][3] Targeted therapies, such as the small molecule inhibitor Fgfr2-IN-2, are being developed to specifically inhibit the catalytic activity of FGFR2, thereby blocking downstream signaling cascades and impeding tumor growth.

These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation status of FGFR2 (p-FGFR2) in cultured cells following treatment with Fgfr2-IN-2. This method is essential for verifying the inhibitor's efficacy and understanding its mechanism of action.

FGFR2 Signaling Pathway

Upon binding of its ligand, such as fibroblast growth factor (FGF), FGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event activates the receptor and initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways. These pathways are crucial for regulating gene expression related to cell survival and proliferation.[4][5][6] Fgfr2-IN-2 acts by competitively binding to the ATP-binding pocket of the FGFR2 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. FGFR2 accommodates osteogenic cell fate determination in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. FGFR2 gene amplification and clinicopathological features in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fgfr2 Inhibitors in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for characterizing the dose-response of Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors in various cancer cell lines. The information herein is compiled from established research and is intended to guide the experimental design and execution for evaluating the efficacy of FGFR2-targeted compounds.

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR2 signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of cancers, including gastric, breast, and intrahepatic cholangiocarcinoma.[4][5][6] Small molecule inhibitors targeting the kinase activity of FGFR2 have emerged as a promising therapeutic strategy.[6] These inhibitors typically bind to the ATP-binding pocket of the FGFR2 kinase domain, preventing its activation and halting downstream signaling cascades like the MAPK and PI3K-AKT pathways.[6] This document outlines the dose-response effects of several representative FGFR2 inhibitors in various cancer cell lines and provides detailed protocols for their evaluation.

Data Presentation: Dose-Response of FGFR2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FGFR2 inhibitors in a range of cancer cell lines. These values represent the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and are a key measure of the compound's potency.

| Inhibitor | Cell Line | Cancer Type | FGFR2 Alteration | IC50 (nM) |

| Pemigatinib | ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | ~12 |

| Pemigatinib | KATO III | Gastric Cancer | FGFR2 Amplification | - |

| Pemigatinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | - |

| Futibatinib | ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | - |

| Infigratinib | ICC13-7 | Intrahepatic Cholangiocarcinoma | FGFR2-PHGDH Fusion | 12[7] |

| Infigratinib | CCLP-1 | Intrahepatic Cholangiocarcinoma | FGFR1 Overexpression | 8[7] |

| Infigratinib | RBE | Intrahepatic Cholangiocarcinoma | No FGFR Alteration | >1000[7] |

| Infigratinib | SNU1079 | Intrahepatic Cholangiocarcinoma | No FGFR Alteration | >1000[7] |

| AZD4547 | A375 | Malignant Melanoma | Not Specified | 1623[8] |

| AZD4547 | SNU-16 | Gastric Cancer | FGFR2 Amplification | - |

| PD173074 | KatoIII | Gastric Cancer | FGFR2 Amplification | - |

| PD173074 | OCUM-2M | Gastric Cancer | FGFR2 Amplification | - |

| PD173074 | Snu16 | Gastric Cancer | FGFR2 Amplification | - |

Note: "-" indicates that while the cell line was tested with the inhibitor, a specific IC50 value was not provided in the referenced search results.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based) for Dose-Response Curve Generation

This protocol describes a method to determine the viability of cancer cells in response to treatment with an FGFR2 inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FGFR2 inhibitor stock solution (e.g., in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed 3 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.[9] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the FGFR2 inhibitor in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[9]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[10]

-

Incubate the plate for 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response with variable slope) with software such as GraphPad Prism.[9]

-

Protocol 2: Western Blot Analysis of FGFR2 Signaling Pathway

This protocol outlines the procedure for analyzing the phosphorylation status of FGFR2 and its downstream effectors (e.g., ERK, AKT) to confirm the inhibitory action of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FGFR2 inhibitor

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR2, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the FGFR2 inhibitor at various concentrations (including a vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-FGFR) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped and re-probed with other primary antibodies (e.g., total FGFR2, β-Actin for loading control).

Visualizations

Caption: Fgfr2 signaling pathway and point of inhibition.

References

- 1. biomarker.onclive.com [biomarker.onclive.com]

- 2. uniprot.org [uniprot.org]

- 3. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 7. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell viability assay [bio-protocol.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance in FGFR Inhibitors Using FGFR-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1][2] Aberrant FGFR signaling, often driven by gene amplifications, fusions, or mutations, is a key oncogenic driver in various cancers, including cholangiocarcinoma, urothelial carcinoma, and gastric cancer.[1][3][4] Small molecule inhibitors targeting FGFRs have shown significant clinical promise; however, the development of drug resistance remains a major challenge, limiting their long-term efficacy.[1][5] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective combination therapies.

This document provides detailed application notes and protocols for utilizing FGFR-IN-2 , a potent pan-FGFR inhibitor, as a tool compound to investigate mechanisms of drug resistance to FGFR-targeted therapies. FGFR-IN-2 is a valuable research tool for studying both on-target resistance, primarily driven by secondary mutations in the FGFR kinase domain, and off-target resistance, which involves the activation of bypass signaling pathways.[1][5]

Fgfr2-IN-2: A Potent Pan-FGFR Inhibitor

FGFR-IN-2 is a small molecule inhibitor with potent activity against all four members of the FGFR family. Its biochemical potency makes it a suitable tool for studying the effects of broad FGFR inhibition and for characterizing the mechanisms of resistance that emerge under selective pressure.

Table 1: Biochemical Potency of FGFR-IN-2 [6]